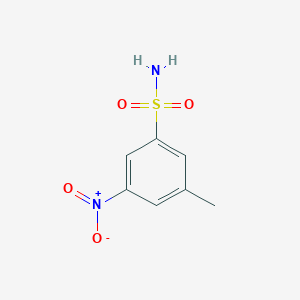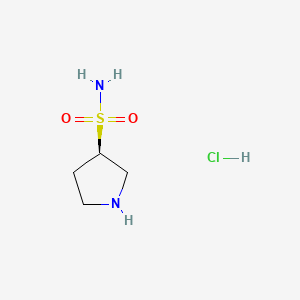
(3R)-pyrrolidine-3-sulfonamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-pyrrolidine-3-sulfonamidehydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-pyrrolidine-3-sulfonamidehydrochloride typically involves the reaction of pyrrolidine with sulfonamide under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-pyrrolidine-3-sulfonamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
(3R)-pyrrolidine-3-sulfonamidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-pyrrolidine-3-sulfonamidehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(3S)-pyrrolidine-3-sulfonamidehydrochloride: The enantiomer of (3R)-pyrrolidine-3-sulfonamidehydrochloride with similar chemical properties but different biological activities.
Pyrrolidine-3-sulfonamide: A non-chiral analog with similar chemical reactivity but lacking the stereospecific interactions of the chiral compound.
Uniqueness
This compound is unique due to its chiral nature, which allows for specific interactions with biological targets. This property makes it a valuable tool in the development of enantioselective drugs and other chiral molecules.
Properties
Molecular Formula |
C4H11ClN2O2S |
|---|---|
Molecular Weight |
186.66 g/mol |
IUPAC Name |
(3R)-pyrrolidine-3-sulfonamide;hydrochloride |
InChI |
InChI=1S/C4H10N2O2S.ClH/c5-9(7,8)4-1-2-6-3-4;/h4,6H,1-3H2,(H2,5,7,8);1H/t4-;/m1./s1 |
InChI Key |
RKEXZIKOTCCWKB-PGMHMLKASA-N |
Isomeric SMILES |
C1CNC[C@@H]1S(=O)(=O)N.Cl |
Canonical SMILES |
C1CNCC1S(=O)(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


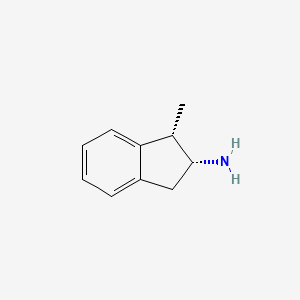
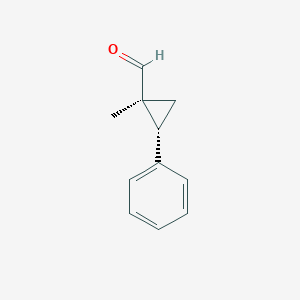
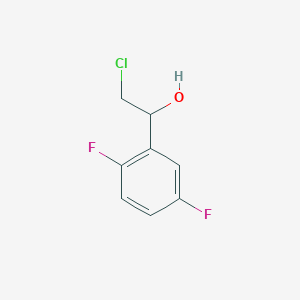
![1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13583574.png)

![2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13583590.png)
![N-{3-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13583598.png)

![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13583609.png)
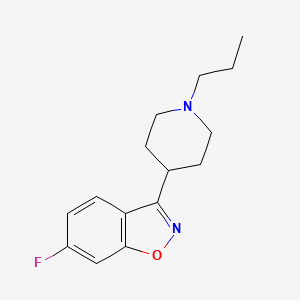
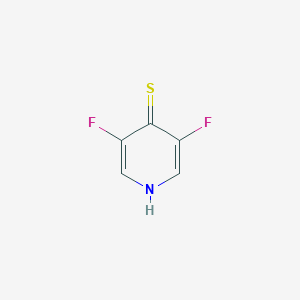

amine](/img/structure/B13583639.png)
